Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

Lercanidipine EP Impurity D HCl (CAS 210579-71-8) is Specified Impurity D per Ph. Eur. monograph 3052, with a mandated acceptance limit of ≤0.15% in lercanidipine hydrochloride API. Misidentification due to incorrect reference standards causes ANDA method failure. - Supplied as the HCl salt (MW 662.21) matching the API matrix-eliminates salt-to-free-base conversion and gravimetric error. - Distinct RRT ≈1.2 with resolution from Impurity C (RRT 0.9); enables unambiguous peak assignment in forced degradation studies. - LOD of 14.9 µg/L requires analyte-specific linearity validation-high-purity standard ensures accurate quantitation at the 0.05% reporting threshold.

Molecular Formula C37H44ClN3O6
Molecular Weight 662.2 g/mol
CAS No. 210579-71-8
Cat. No. B600968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl
CAS210579-71-8
Synonyms5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 
Molecular FormulaC37H44ClN3O6
Molecular Weight662.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl
InChIInChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H
InChIKeyQRXNEJORLMAZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine EP Impurity D HCl Reference Standard


Lercanidipine Ethyl Impurity HCl (Lercanidipine Impurity 4, EP Impurity D) is a process-related impurity of the dihydropyridine calcium channel blocker lercanidipine hydrochloride, formally designated as Specified Impurity D in the European Pharmacopoeia (Ph. Eur. monograph 3052) [1]. It is supplied as a highly characterized reference standard [2] for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1][2].

Pharmacopoeial Specified Impurity D (Ph. Eur. monograph 3052)
Certified reference standard for analytical method development, validation & QC
Supports ANDA submission, impurity profiling & degradation studies

Why Impurity D Cannot Be Substituted


Each lercanidipine impurity possesses a unique chemical structure that governs its chromatographic retention, spectral response, and regulatory status. EP Impurity D is an ethyl ester derivative (C37H43N3O6·HCl) that differs from Impurity C (methyl ester) by one methylene unit, resulting in distinct relative retention (RRT 1.2 vs. 0.9) and a separate pharmacopoeial acceptance limit (≤0.15% vs. ≤0.2%) [1]. Unspecified impurities are subject only to a generic ≤0.10% threshold and do not require individual identification, making Impurity D essential for demonstrating compliance with the EP monograph [1]. Using an incorrect impurity reference standard risks misidentification, method failure, and regulatory non-compliance.

Attribute
Impurity D (target)
Potential substitute (e.g. Impurity C, generic impurity)
Retention Identity
Unique RRT; later eluting peak
Different RRT leads to misassignment
Pharmacopoeial Acceptance Limit
Specific specified limit
Different or generic unspecified limit
Regulatory Status
Explicitly named in monograph
Unspecified impurity; no individual identification required

Quantitative Differentiation of EP Impurity D


Distinct Acceptance Limit vs. Impurity C and Unspecified Impurities

According to the European Pharmacopoeia (Ph. Eur. monograph 3052) as implemented in BP 2025, lercanidipine hydrochloride has two specified impurities: Impurity C (dehydro lercanidipine) with a maximum limit of 0.2% and Impurity D (ethyl ester impurity) with a maximum limit of 0.15% [1]. Unspecified impurities are controlled at ≤0.10% each [1]. Thus, Impurity D occupies an intermediate regulatory tier: it is more tightly restricted than Impurity C but less so than unknown impurities, reflecting its specific toxicological or stability profile and necessitating dedicated reference material for accurate quantification.

Acceptance Limit
Head-to-head
≤0.15% vs Impurity C ≤0.2%
Unspecified ≤0.10%
Intermediate regulatory tier; dedicated standard required for compliance.
Ph. Eur. monograph 3052 context.
Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

HPLC Resolution of Impurity D from Impurity C

The EP/BP monograph specifies a liquid chromatography method using an amidoalkylsilyl silica gel column with detection at 220 nm. Under these conditions, the relative retention time (RRT) with reference to lercanidipine (≈9 min) is approximately 0.9 for Impurity C and approximately 1.2 for Impurity D [1]. The system suitability criterion requires a resolution of at least 1.5 between Impurity C and lercanidipine [1]. This chromatographic separation profile is unique to the EP method; altering the impurity reference standard (e.g., using Impurity C instead of D) would yield incorrect retention time identification and could compromise system suitability verification.

HPLC Resolution
Head-to-head
RRT ≈1.2 vs Impurity C RRT ≈0.9
Elution order prevents peak misassignment; authentic standard ensures system suitability.
EP method: amidoalkylsilyl column, 220 nm.
HPLC Method Development System Suitability Relative Retention Time

Lower HPLC-UV Sensitivity Compared to Impurity A

In a validated HPLC method for the simultaneous determination of ten lercanidipine-related substances using an Inertsil ODS-3V column and detection at 240 nm, Impurity D (target) demonstrated a detection limit (LOD) of 14.9 µg/L and a quantitation limit (LOQ) of 45.1 µg/L, compared to Impurity A with LOD 4.58 µg/L and LOQ 13.9 µg/L [1]. The linear range for Impurity D was 0.0451–1.71 mg/L with recovery of 95.1%–103.7% [1]. Impurity D is approximately 3.3-fold less sensitively detected than Impurity A under these conditions, indicating that a universal method optimized for the most sensitive impurity may still be adequate for Impurity D but requires verification.

Detection Sensitivity
Head-to-head
LOD 14.9 µg/L vs Impurity A LOD 4.58 µg/L
~3.3× higher LOD; separate calibration may be needed in multi-impurity methods.
Validated HPLC-UV method, 240 nm.
HPLC Method Validation Detection Limit Sensitivity Comparison

Comprehensive Characterization for Pharmacopoeial Traceability

Commercially available Lercanidipine EP Impurity D HCl is supplied with a Certificate of Analysis confirming purity ≥98% (HPLC), identity established by ¹H-NMR, IR, and mass spectrometry, and water content determined by KF/TGA, as documented in a representative COA . Supplier specifications indicate that further traceability against USP or EP pharmacopoeial standards can be provided upon feasibility [1]. This level of characterization exceeds that typically available for general-purpose impurity reference materials and aligns with ICH Q3A/Q3B requirements for impurity identification and qualification thresholds.

Characterization Scope
Specification review
≥98% HPLC, ¹H-NMR, IR, MS, KF/TGA
Full pharmacopoeial traceability reduces qualification burden for QC labs.
Supplier COA; traceability to EP/USP available.
Reference Standard Certification Purity Specification Regulatory Traceability

Hydrochloride Salt Form Properties vs. Free Base

Lercanidipine EP Impurity D is supplied as the hydrochloride salt (CAS 210579-71-8, molecular formula C37H43N3O6·HCl, molecular weight 662.21) , while the corresponding free base is also available (CAS 786625-22-7, MW 625.75) [1]. The HCl salt exhibits slight solubility in chloroform, DMSO, and methanol , which differs from the free base. For quantitative analytical work, the molecular weight difference of 36.46 g/mol must be accounted for when converting between salt and free base concentrations, and the salt form is directly compatible with the hydrochloride matrix of the API.

Salt Form
Head-to-head
HCl salt
MW 662.21
vs Free base
MW 625.75
HCl salt matches API matrix; avoids conversion error in standard preparation.
Slight solubility in chloroform, DMSO, methanol.
Salt Form Selection Physicochemical Properties Sample Preparation

Application Scenarios for EP Impurity D in Quality Control


ANDA Submission: Impurity D Reference Standard

For generic drug manufacturers filing an ANDA for lercanidipine hydrochloride tablets, the EP/BP monograph mandates identification and quantification of Specified Impurity D with an acceptance limit of ≤0.15% [1]. Using a certified Impurity D reference standard (CAS 210579-71-8) with documented purity ≥98% and full spectroscopic characterization ensures that the related substances method meets pharmacopoeial system suitability requirements (RRT ≈1.2, resolution from Impurity C) [1] and withstands regulatory scrutiny.

AMV for Multi-Impurity HPLC Methods

When developing a stability-indicating HPLC method, the differing sensitivity of Impurity D (LOD 14.9 µg/L) relative to co-occurring impurities such as Impurity A (LOD 4.58 µg/L) requires separate linearity and accuracy validation [2]. Procuring a high-purity Impurity D standard enables accurate determination of LOD/LOQ specific to this analyte, preventing under-estimation of Impurity D levels that could lead to batch rejection or patient risk.

QC Batch Release Testing of Lercanidipine HCl API

QC laboratories performing batch release of lercanidipine hydrochloride API must quantify Impurity D at levels as low as 0.15% of the drug substance, with a reporting threshold of 0.05% [1]. The Impurity D HCl salt reference standard (MW 662.21) directly matches the sample matrix, eliminating the need for salt-to-free-base conversion and reducing gravimetric error during standard preparation [3]. This ensures accurate, reproducible batch release decisions.

Forced Degradation: Differentiating Process and Degradation Impurities

In forced degradation studies, Impurity D may arise as both a process impurity and a degradation product under acidic or thermal stress [1]. Using an authentic Impurity D standard with known relative retention (RRT 1.2) allows unambiguous peak assignment in stressed samples, distinguishing Impurity D from other degradation products such as Impurity C (RRT 0.9) [1]. This differentiation is critical for establishing degradation pathways and setting appropriate shelf-life specifications.

Application
Selection Property
Validation Focus
ANDA Submission
Specified Impurity D Reference Standard
Pharmacopoeial system suitability & peak assignment
HPLC Method Validation (AMV)
Impurity D Sensitivity & Linearity
LOD/LOQ verification, accuracy across linear range
QC Batch Release
HCl Salt Matrix Match
Direct gravimetric preparation, reduced matrix effect
Forced Degradation Studies
Authentic RRT Identification
Unambiguous peak assignment under stress conditions
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